Cas no 313537-99-4 (ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate)

Ethyl 4-[4-(piperidine-1-sulfonyl)benzamido]benzoate is a synthetic organic compound featuring a piperidine-1-sulfonyl group linked to a benzamide core, further esterified with an ethyl benzoate moiety. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as an intermediate for designing sulfonamide-based therapeutics. The piperidine sulfonyl group enhances binding affinity to biological targets, while the ester functionality allows for further derivatization. Its well-defined molecular architecture makes it valuable for studying structure-activity relationships in protease inhibitors or receptor modulators. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research applications. Its synthetic accessibility and modular design facilitate exploration of novel pharmacophores.
ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate structure
313537-99-4 structure
Product Name:ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate
CAS No:313537-99-4
MF:C21H24N2O5S
MW:416.490664482117
CID:6384809
PubChem ID:1547974
Update Time:2025-05-25

ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate
    • ethyl 4-[4-(piperidine-1-sulfonyl)benzamido]benzoate
    • F0011-0344
    • 313537-99-4
    • ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate
    • ethyl 4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoate
    • Z30248582
    • starbld0008614
    • SR-01000393327
    • AKOS001570715
    • SR-01000393327-1
    • Oprea1_132770
    • Benzoic acid, 4-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-, ethyl ester
    • Inchi: 1S/C21H24N2O5S/c1-2-28-21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(13-9-16)29(26,27)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24)
    • InChI Key: ADGXYWSQJBOAEZ-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(=O)C2=CC=C(S(N3CCCCC3)(=O)=O)C=C2)C=C1

Computed Properties

  • Exact Mass: 416.14059304g/mol
  • Monoisotopic Mass: 416.14059304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.309±0.06 g/cm3(Predicted)
  • pka: 12.24±0.70(Predicted)

ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate Pricemore >>

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Additional information on ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate

Introduction to Ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate (CAS No. 313537-99-4)

Ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate (CAS No. 313537-99-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents. The presence of multiple functional groups, including an amide and a sulfonamide moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The molecular structure of ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate consists of a benzoate backbone linked to an amide group, which is further substituted with a piperidine-1-sulfonyl moiety. This unique arrangement of functional groups not only contributes to its chemical reactivity but also opens up possibilities for interactions with biological targets. The sulfonamide group, in particular, is known for its ability to enhance binding affinity and selectivity, making it a valuable component in drug design.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The amide and sulfonamide functionalities in ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate suggest potential applications in modulating biological processes such as enzyme inhibition, receptor binding, and signal transduction. This compound has been studied for its potential role in addressing challenges related to inflammation, neurodegeneration, and metabolic disorders.

One of the most compelling aspects of ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate is its structural diversity, which allows for extensive chemical derivatization. Researchers have explored various synthetic strategies to modify the core structure, aiming to optimize pharmacokinetic properties and improve therapeutic efficacy. For instance, the introduction of different substituents at the piperidine ring or the benzamide moiety can significantly alter the compound's biological activity. These modifications have led to the discovery of several novel derivatives with enhanced potency and selectivity.

The sulfonamide group in ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate is particularly noteworthy due to its role as a key pharmacophore in many bioactive molecules. Sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability of this group to form hydrogen bonds and interact with hydrophobic pockets in target proteins makes it an attractive feature for drug design. Consequently, derivatives of this compound have been investigated as potential candidates for treating a variety of diseases.

In the context of drug discovery, the synthesis and characterization of ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate have provided valuable insights into the development of new chemical entities. Advanced computational methods, such as molecular docking and virtual screening, have been employed to identify potential binding interactions between this compound and biological targets. These studies have not only accelerated the discovery process but also provided a deeper understanding of the structural requirements for effective drug design.

The benzamide moiety in the structure of ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate adds another layer of complexity and functionality. Benzamides are known for their role as intermediates in the synthesis of various bioactive compounds and have been widely used in medicinal chemistry due to their versatility. The combination of a benzamide group with a sulfonamide moiety creates a potent scaffold that can interact with multiple biological targets simultaneously. This dual functionality has been exploited to develop molecules with enhanced therapeutic profiles.

Recent research has highlighted the importance of understanding the relationship between molecular structure and biological activity. Studies on derivatives of ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate have demonstrated that subtle changes in the chemical structure can significantly impact biological outcomes. For example, modifications at the piperidine ring have been shown to alter enzyme inhibition kinetics, while changes at the benzamide moiety can influence receptor binding affinity. These findings underscore the need for detailed structural analysis in drug development.

The potential applications of ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research purposes, particularly in understanding enzyme mechanisms and developing new synthetic methodologies. The compound's ability to serve as a scaffold for further derivatization also makes it an attractive candidate for library screening programs aimed at discovering novel bioactive molecules.

In conclusion, ethyl 4-4-(piperidine-1-sulfonyl)benzamidobenzoate (CAS No. 313537-99-4) represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its complex molecular architecture and diverse functional groups offer numerous opportunities for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and therapeutic intervention.

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